N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide
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Description
N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that the compound may interact with its target, the ryr, and modulate its activity . The cyano groups (–C N) and hydroxyl groups (–OH) in the compound could potentially modulate the energy levels, improve visible light absorption, and serve as strong electron-withdrawing groups, promoting the efficient separation and transfer of photogenerated charge carriers .
Result of Action
Similar compounds have shown insecticidal activities against certain insects, such as the diamondback moth (plutella xylostella), indicating that they may have potential use in pest control .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of free surfactants in the aqueous phase can lead to secondary nucleation, leading to ill-defined molecular weight distributions and low polymerization rates . Therefore, the action environment should be carefully controlled to ensure the optimal activity of the compound.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-27(2)12-21-25(22(32)13-27)24(16-4-10-19(34-3)11-5-16)20(14-29)26(31-21)35-15-23(33)30-18-8-6-17(28)7-9-18/h4-11,24,31H,12-13,15H2,1-3H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKAEOIDPYECC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.